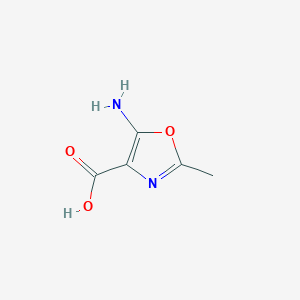
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the preparation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate the cyclization and oxidation reactions .
化学反应分析
Types of Reactions
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: Direct arylation of oxazoles can be achieved using palladium-catalyzed reactions with aryl halides.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Palladium catalysts and phosphine ligands are used for the arylation of oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for use in different applications .
科学研究应用
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.
相似化合物的比较
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
Benzoxazoles: These compounds also contain an oxazole ring but have different substituents, leading to varied biological activities.
Isoxazoles: Isoxazoles have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-amino-2-methyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-7-3(5(8)9)4(6)10-2/h6H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSPSWMQSJOQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)

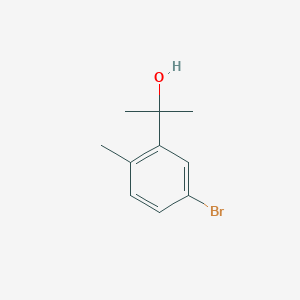
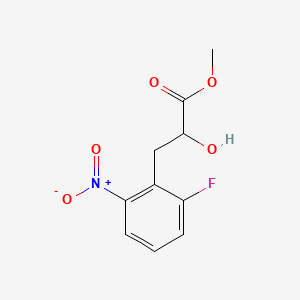
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
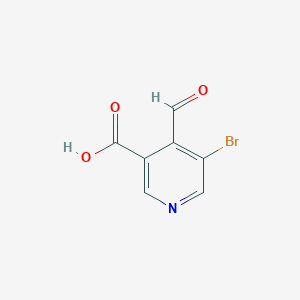

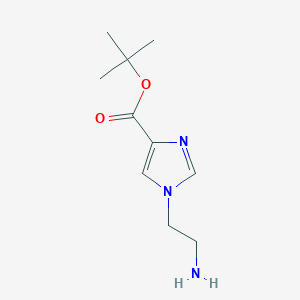

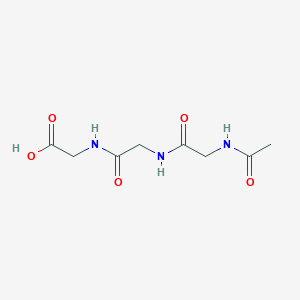
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
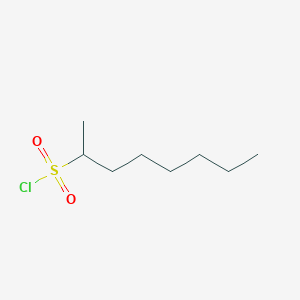
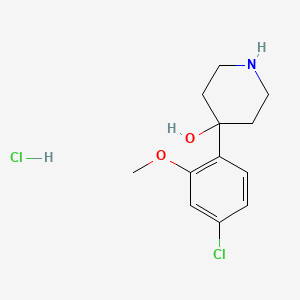
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
